molecular formula C93H111KN12O18S4 B1260072 Bicillin-3 CAS No. 8067-92-3

Bicillin-3

货号: B1260072
CAS 编号: 8067-92-3
分子量: 1852.3 g/mol
InChI 键: UWGHBOXQOJIGDX-QESCWDNQSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicillin-3, also known as this compound, is a useful research compound. Its molecular formula is C93H111KN12O18S4 and its molecular weight is 1852.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Profile

Mechanism of Action
Bicillin-3 exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting cell wall synthesis. This action leads to cell lysis and death of susceptible bacteria, particularly effective against streptococci and other gram-positive bacteria .

Pharmacokinetics

  • Absorption : Rapidly absorbed after intramuscular injection; oral absorption is limited due to acid hydrolysis.
  • Volume of Distribution : Approximately 0.53–0.67 L/kg in adults with normal renal function.
  • Half-life : Extended half-life allows for prolonged therapeutic effects, making it suitable for single-dose regimens in certain infections .

Clinical Applications

  • Treatment of Syphilis
    This compound is the first-line treatment for syphilis, particularly in early stages and late latent syphilis. Studies indicate that a single dose of 2.4 million units is effective for early syphilis, while a three-dose regimen is recommended for late latent cases .
    Study TypePopulationTreatment RegimenCompletion Rate
    Randomized TrialHIV-infected individualsSingle vs. three doses80% single, 93% three doses
    Retrospective AnalysisLate latent syphilis patientsThree doses at weekly intervals42.9% completion
  • Rheumatic Fever Prophylaxis
    This compound is used for secondary prophylaxis against rheumatic fever in patients with a history of rheumatic heart disease. Regular administration helps prevent recurrence and associated complications .
  • Treatment of Other Infections
    It is effective against various infections caused by susceptible organisms, including:
    • Actinomycosis
    • Anthrax
    • Botulism
    • Meningitis
    • Endocarditis

Case Study 1: Syphilis Treatment in HIV Patients

A clinical trial compared the efficacy of single versus three-dose regimens of this compound in HIV-infected individuals with early syphilis. The results showed no significant difference in treatment success rates between the two regimens, supporting the current CDC guidelines recommending a single dose .

Case Study 2: Late Latent Syphilis Treatment Completion

A retrospective study conducted in Maricopa County analyzed treatment completion rates among patients diagnosed with late latent syphilis. Of the 14,924 reported cases, only 42.9% completed the recommended three injections within the specified timeframe, highlighting barriers to treatment adherence .

属性

CAS 编号

8067-92-3

分子式

C93H111KN12O18S4

分子量

1852.3 g/mol

IUPAC 名称

potassium;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/4C16H18N2O4S.C16H20N2.C13H20N2O2.K/c4*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h4*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;5-8H,3-4,9-10,14H2,1-2H3;/q;;;;;;+1/p-1/t4*11-,12+,14-;;;/m1111.../s1

InChI 键

UWGHBOXQOJIGDX-QESCWDNQSA-M

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

手性 SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

规范 SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Key on ui other cas no.

8067-92-3

同义词

enzathine benzylpenicillin - procaine benzylpenicillin
benzathine benzylpenicillin, procaine benzylpenicillin drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin potassium drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin sodium drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, drug combination
Bicillin 1
bicillin C-R
Bicillin forte
Bicillin III
Bicillin-3
Retacillin
retazillin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。